ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate
Description
Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate is a trisubstituted 1,3,5-triazine derivative characterized by:
- Morpholino group at position 6 of the triazine ring, enhancing solubility and hydrogen-bonding capacity due to its polar tertiary amine structure .
- A central triazine core, known for its role in pharmaceuticals, agrochemicals, and materials science due to its stability and versatility .
Potential Applications: Triazine derivatives are frequently explored as kinase inhibitors (e.g., PI3K inhibitors ), agrochemicals (e.g., sulfonylurea herbicides ), and light stabilizers .
Properties
IUPAC Name |
ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-3-35-21(32)17-5-9-19(10-6-17)26-23-28-24(30-25(29-23)31-13-15-34-16-14-31)27-20-11-7-18(8-12-20)22(33)36-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQHENPOQHMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(ethoxycarbonyl)phenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and 4-aminobenzoic acid ethyl ester under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate exhibit significant anticancer properties. The triazine moiety in the structure has been linked to the inhibition of cancer cell proliferation. For instance, derivatives of triazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
The presence of the morpholine ring contributes to the compound's antimicrobial activity. Research has demonstrated that similar morpholine-containing compounds possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antiseptic agents.
Antiviral Applications
Compounds with triazine structures have been investigated for their antiviral properties. This compound could be explored for its ability to inhibit viral replication, particularly in the context of emerging viral infections.
UV Absorption and Stabilization
The compound's structure suggests potential applications as a UV absorber in polymers and coatings. The ethoxycarbonyl group enhances its ability to absorb UV radiation, making it suitable for use in formulations that require protection from photodegradation.
Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries.
Synthesis and Characterization
A study documented the synthesis of this compound through a multi-step reaction involving the coupling of various intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the compound.
Biological Testing
In vitro testing revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent. Further studies are ongoing to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity .
Biological Activity
Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₂₁H₂₃N₅O₄
- Molecular Weight : 393.44 g/mol
- IUPAC Name : this compound
This compound features a triazine ring, which is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with triazine cores have been reported to possess antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound's potential anticancer effects have also been explored. Research indicates that similar triazine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators .
Case Study: Anticancer Activity
A study involving a related triazine compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the ethoxycarbonyl group or alterations in the morpholine moiety could enhance biological activity or selectivity towards specific targets.
Table 2: SAR Insights from Related Studies
| Modification | Effect on Activity |
|---|---|
| Ethoxycarbonyl Group | Increased lipophilicity |
| Morpholine Substitution | Enhanced cellular uptake |
| Triazine Ring Alteration | Broadened spectrum of activity |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Research Findings
- Morpholino Substitution: Compounds with morpholino groups (e.g., target compound, Compound 21) exhibit superior solubility and bioavailability compared to chloro or methyl analogs .
- Triazine Core Modifications : Introducing heterocycles (e.g., pyridazine in I-6230) enhances aromatic interactions in receptor binding .
- Agrochemical vs. Pharmaceutical Applications: Sulfonylurea derivatives dominate herbicide markets , while morpholino-triazines are prioritized in drug discovery .
Q & A
Q. What are the key steps in synthesizing ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate?
The synthesis typically involves sequential nucleophilic substitution reactions on a 1,3,5-triazine core. For example:
- Step 1 : React 2,4,6-trichloro-1,3,5-triazine with 4-(ethoxycarbonyl)aniline to substitute one chlorine atom .
- Step 2 : Introduce morpholine via nucleophilic substitution at the 6-position of the triazine ring .
- Step 3 : Couple the resulting intermediate with ethyl 4-aminobenzoate using a coupling agent (e.g., EDCI/HOBt) under inert conditions . Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks (e.g., morpholine protons at δ ~3.6–3.8 ppm, triazine carbons at δ ~165–170 ppm) .
- IR spectroscopy : Peaks for ester C=O (~1720 cm), triazine C=N (~1550 cm), and secondary amine N–H (~3300 cm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] expected at ~509.5 g/mol) .
Q. What preliminary biological assays are suitable for this compound?
Initial screening includes:
- Antioxidant activity : ABTS radical scavenging assay, with EC values calculated against standards like Trolox .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Enzyme inhibition : Kinase or phosphodiesterase inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Solubility enhancement : Use co-solvents (DMSO/PEG mixtures) or nanoformulation .
- Metabolic profiling : LC-MS/MS to identify metabolites in plasma or liver microsomes .
- Structure-activity relationship (SAR) studies : Modify the morpholine or benzoate groups to improve stability .
Q. What computational methods are effective for predicting the compound’s binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., PDE4B or EGFR kinases) .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR models : Train on triazine derivatives with known IC values to predict activity .
Q. How can reaction yields be optimized during scale-up synthesis?
Key factors:
- Catalyst selection : Pd(dppf)Cl for Suzuki couplings (improves aryl-aryl bond formation efficiency) .
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., triazine ring degradation at >100°C) .
- Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) for intermediates .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
